From chalcones: One approach involves the cyclocondensation reaction of 3-(4-fluorophenyl)pyrazol-5-amine with chalcones (1-aryl-3-phenyl-2-propen-1-ones). This method results in the formation of 6,7-dihydropyrazolo[1,5-a]pyrimidines. []
From 4,5-dichloro-1,2,3-dithiazolium chloride: Another method utilizes the reaction of 3-(4-fluorophenyl)-1H-pyrazol-5-amine with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to yield N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. These intermediates can then be further converted into 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles upon heating. [, ]
Formation of tautomers: 3-(4-Fluorophenyl)-1H-pyrazol-5-amine can exist in tautomeric equilibrium with 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Co-crystals containing both tautomers have been observed. []
Planarity: The pyrazole ring generally exhibits a planar conformation. [, , ]
Dihedral angles: The dihedral angles between the pyrazole ring and the attached 4-fluorophenyl ring vary depending on the substituents on the pyrazole ring. [, , ]
Hydrogen bonding: The presence of N-H groups within the molecule allows for intermolecular hydrogen bonding, which influences crystal packing. N—H⋯N and N—H⋯O hydrogen bonds are commonly observed. [, , , ]
Tautomerism: As mentioned before, the compound can exist in two tautomeric forms. []
N-arylation: Palladium-catalyzed N-arylation reactions with aryl bromides have been reported, leading to the formation of N-arylated pyrazole derivatives. Interestingly, these reactions can be accompanied by 1,4- and 1,6-migration of tosyl groups when present on the pyrazole nitrogen. []
Sulfenylation: Tetrabutylammonium iodide (TBAI)-mediated sulfenylation reactions with arylsulfonyl hydrazides provide access to N,5-diaryl-4-(arylthio)-1H-pyrazol-3-amines. This method involves C-S bond formation and N-S bond breaking, with thiosulfonate proposed as a key intermediate. []
Halogenation: Direct C-H halogenation of the pyrazole ring using N-halogenosuccinimides (NXS) has been achieved, offering a metal-free route to 4-halogenated pyrazole derivatives. []
Kinase inhibition: Derivatives like RO3201195 have been identified as potent and selective inhibitors of p38 MAP kinase. [] Crystallographic studies revealed a unique hydrogen bond interaction between the exocyclic amine of the inhibitor and threonine 106 in the ATP binding pocket of p38α, contributing to selectivity.
P2X7 receptor inhibition: Thiadiazole analogs incorporating the 3-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold exhibited promising inhibitory activity against the P2X7 receptor. [] Molecular docking and molecular dynamics simulations suggested potential interactions with key residues like Arg268, Lys377, and Asn266.
Kinase inhibitors: Derivatives have shown promise as p38 MAP kinase inhibitors, potentially useful for treating inflammatory diseases. []
P2X7 receptor inhibitors: Thiadiazole analogs containing the 3-(4-fluorophenyl)-1H-pyrazol-5-amine moiety have been investigated as potential therapeutics for conditions involving P2X7 receptor dysfunction, such as inflammatory and neurodegenerative diseases. []
Antimicrobial agents: Certain benzamide derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, structurally related to the compound , have displayed potent antibacterial and antifungal activities. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: